molecular formula C13H16BClO4 B1530490 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 904310-72-1

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1530490
CAS RN: 904310-72-1
M. Wt: 282.53 g/mol
InChI Key: ANUPJIQZQOCGHR-UHFFFAOYSA-N
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Description

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, also known as 3-Chloro-4-TMBB, is an organoboron compound that is used in various scientific research applications. It is a mono-substituted benzoic acid, containing a boron atom in the 4-position of the benzoic acid ring. 3-Chloro-4-TMBB has been used in a variety of synthetic reactions and has been used as a reagent in organic synthesis. It has also been used in a variety of scientific research applications, such as in the study of enzyme inhibition, DNA binding, and as a catalyst in organic reactions.

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives play a critical role in the synthesis of complex molecules. For instance, they are utilized as intermediates in the preparation of boric acid ester compounds with benzene rings through multi-step substitution reactions. Their structures have been elucidated using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations further confirm these structures, highlighting the compounds' stability and reactivity for various applications (Huang et al., 2021).

Photophysical Properties

These compounds exhibit interesting photophysical properties, making them suitable for applications in materials science, such as in the development of fluorescent probes or materials with unique optical properties. Their molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing physicochemical characteristics that are beneficial for designing materials with specific optical properties (Huang et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Similar compounds are known to target respiratory systems .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds are known to be involved in the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

properties

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUPJIQZQOCGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904310-72-1
Record name 3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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